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Introduction
PSB-1115 is a potent and selective antagonist of the A2B adenosine receptor (A2BR). In the

context of melanoma, the tumor microenvironment is often characterized by high levels of

extracellular adenosine, which signals through receptors like A2BR to promote tumor growth,

angiogenesis, and immunosuppression.[1][2] By blocking the A2BR, PSB-1115 has emerged

as a valuable tool to investigate the role of adenosine signaling in melanoma progression and

as a potential therapeutic agent. Its primary mechanism of action involves reversing the

immunosuppressive landscape of the tumor, thereby enhancing the host's anti-tumor immune

response.[1][2]

Mechanism of Action
In the melanoma microenvironment, high adenosine levels activate the A2BR on various cells,

including myeloid-derived suppressor cells (MDSCs) and tumor-associated fibroblasts. This

activation leads to the production of immunosuppressive cytokines like IL-10 and chemokines

such as MCP-1, which in turn promotes the accumulation of MDSCs.[1][2] These MDSCs

suppress the activity of cytotoxic CD8+ T cells and Natural Killer T (NKT) cells, allowing the

tumor to evade immune destruction.

PSB-1115 blocks this signaling cascade. By inhibiting the A2BR, it prevents the downstream

signaling that leads to the production of IL-10 and MCP-1.[1][2] This results in a significant
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reduction in the infiltration of MDSCs within the tumor.[1][2] The decrease in MDSC-mediated

suppression allows for an increased infiltration and activation of anti-tumor CD8+ T cells and

NKT cells, which are critical for attacking and eliminating cancer cells.[1][2] This shift from an

immunosuppressive to an immunostimulatory microenvironment leads to delayed tumor

growth.[1][2] Furthermore, PSB-1115 has been shown to affect the tumor stroma by reducing

the number of Fibroblast Activation Protein (FAP)-positive cells and decreasing the expression

of Fibroblast Growth Factor 2 (FGF2), further contributing to its anti-tumor effects.
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PSB-1115 Mechanism of Action in Melanoma.
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Quantitative Data Summary
The following tables summarize the quantitative effects of PSB-1115 in preclinical melanoma

models.

Table 1: In Vivo Efficacy of PSB-1115 in B16-F10 Melanoma Model

Treatment Group
Dosage &
Administration

Outcome Reference

PSB-1115
1 mg/kg, peritumorally

(p.t.)

Significantly

decreased melanoma

growth compared to

control.

[1]

Dacarbazine
100 mg/kg,

intraperitoneally (i.p.)

Significantly reduced

tumor growth

compared to control.

[1]

PSB-1115 +

Dacarbazine

1 mg/kg (p.t.) + 100

mg/kg (i.p.)

Enhanced anti-tumor

activity compared to

single agents.

[1]

Table 2: Immunomodulatory Effects of PSB-1115 in the Tumor Microenvironment
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Analyte / Cell Type
Effect of PSB-1115
Treatment

Method of Analysis Reference

CD11b+Gr1+ MDSCs
Significant decrease

in tumor tissue.
Flow Cytometry [1]

CD8+ T Cells
Significant increase in

tumor tissue.
Flow Cytometry [1]

CD3+NK1.1+ NKT

Cells

Significant increase in

tumor tissue.
Flow Cytometry [1]

IL-10
Significant decrease

in tumor homogenate.
ELISA [1][2]

MCP-1
Significant decrease

in tumor homogenate.
ELISA [1][2]

Granzyme B

Significant increase in

tumor homogenate

(with Dacarbazine).

ELISA [1]

FAP-positive cells
Reduction in tumor

tissue.
Immunohistochemistry

FGF-2
Reduced expression

in tumor tissue.
Immunohistochemistry

Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of PSB-1115
in a preclinical melanoma model.

Protocol 1: In Vivo Murine Melanoma Model
This protocol describes the establishment of a syngeneic B16-F10 melanoma model in

C57BL/6 mice to assess the anti-tumor activity of PSB-1115, alone or in combination with other

agents like dacarbazine.

Materials:
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B16-F10 murine melanoma cell line

Complete medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

Phosphate-Buffered Saline (PBS), sterile

Female C57BL/6 mice (6-8 weeks old)

PSB-1115 (Tocris Cookson Ltd or similar)

Dacarbazine (DTIC)

Vehicle for PSB-1115 (e.g., PBS)

Sterile syringes and needles

Calipers

Procedure:

Cell Culture: Culture B16-F10 cells in complete medium at 37°C and 5% CO2. Harvest cells

during the logarithmic growth phase using trypsin. Wash cells twice with sterile PBS.

Cell Preparation: Resuspend cells in sterile PBS to a final concentration of 2 x 106 cells/mL.

Keep on ice until injection.

Tumor Implantation: Subcutaneously inject 2 x 105 B16-F10 cells (in 100 µL of PBS) into the

right flank of each C57BL/6 mouse.

Treatment Initiation: Allow tumors to establish for 10 days until they are palpable.

Drug Administration:

PSB-1115 Group: Administer PSB-1115 at 1 mg/kg via peritumoral (p.t.) injection daily.

Dacarbazine Group: Administer Dacarbazine at 100 mg/kg via intraperitoneal (i.p.)

injection (e.g., every 3 days).

Combination Group: Administer both PSB-1115 and Dacarbazine as described above.
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Control Group: Administer the vehicle used for PSB-1115 via peritumoral injection.

Tumor Monitoring: Measure tumor volume every 2-3 days using calipers. Calculate volume

using the formula: (Length × Width2) / 2.

Endpoint: At the end of the study (e.g., Day 20-25) or when tumors reach the pre-determined

endpoint, euthanize mice and harvest tumors for further analysis (Flow Cytometry, ELISA,

IHC).

Protocol 2: Flow Cytometry Analysis of Tumor-
Infiltrating Immune Cells
This protocol details the preparation of single-cell suspensions from harvested tumors and

subsequent staining for flow cytometric analysis of key immune cell populations.

Materials:

Harvested tumors from Protocol 1

RPMI-1640 medium

Collagenase Type IV (1 mg/mL) and DNase I (100 U/mL) in RPMI

70 µm cell strainers

FACS Buffer (PBS with 2% FBS, 1 mM EDTA)

Fc Block (anti-mouse CD16/CD32)

Fluorochrome-conjugated antibodies (from BD Biosciences or similar):

Anti-CD45 (e.g., PerCP-Cy5.5)

Anti-CD11b (e.g., PE-Cy7)

Anti-Gr-1 (e.g., PE)

Anti-CD3 (e.g., PE-Cy5.5)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1679811?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Anti-CD8 (e.g., APC)

Anti-NK1.1 (e.g., PE)

Viability Dye (e.g., Zombie Aqua)

Flow Cytometer (e.g., BD FACSCanto II)

Procedure:

Tumor Digestion: Mince the harvested tumor tissue into small pieces. Incubate in

Collagenase IV and DNase I solution for 45-60 minutes at 37°C with gentle agitation.

Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a

single-cell suspension. Wash the cells with RPMI and then resuspend in FACS buffer.

Staining:

Adjust cell concentration to 1 x 107 cells/mL in FACS buffer.

Add viability dye according to the manufacturer's protocol to distinguish live/dead cells.

Incubate cells with Fc Block for 10 minutes on ice to prevent non-specific antibody binding.

Add the antibody cocktail (e.g., for MDSCs: CD45, CD11b, Gr-1; for T-cells: CD45, CD3,

CD8; for NKT cells: CD45, CD3, NK1.1) and incubate for 30 minutes on ice in the dark.

Data Acquisition: Wash the cells twice with FACS buffer. Resuspend in 300 µL of FACS

buffer and acquire data on a flow cytometer.

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live,

single, CD45+ cells first. Then, identify populations of interest (e.g., CD11b+Gr1+ MDSCs,

CD3+CD8+ T cells).

Protocol 3: Cytokine Measurement in Tumor
Homogenates by ELISA
This protocol is for quantifying cytokine levels within the tumor microenvironment.
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Materials:

Harvested tumors from Protocol 1, snap-frozen in liquid nitrogen

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

BCA Protein Assay Kit

ELISA Kits for mouse IL-10, MCP-1, TNF-α, IFN-γ, and Granzyme B (e.g., from R&D

Systems or BD Biosciences)

Microplate reader

Procedure:

Tumor Homogenization: Weigh the frozen tumor tissue. Homogenize in ice-cold lysis buffer

using a mechanical homogenizer.

Lysate Preparation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C. Collect

the supernatant (tumor lysate).

Protein Quantification: Determine the total protein concentration in the lysate using a BCA

assay.

ELISA: Perform the ELISA for each cytokine according to the manufacturer's instructions.

Briefly, this involves adding standards and diluted samples to a pre-coated plate, followed by

incubation with detection antibodies and a substrate for color development.

Data Analysis: Measure the absorbance using a microplate reader. Calculate the cytokine

concentration (in pg/mL) from the standard curve. Normalize the cytokine concentration to

the total protein concentration of the sample (results expressed as pg/mg of total protein).

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo study evaluating PSB-1115.
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Typical workflow for evaluating PSB-1115 in a murine melanoma model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Blockade of A2b Adenosine Receptor Reduces Tumor Growth and Immune Suppression
Mediated by Myeloid-Derived Suppressor Cells in a Mouse Model of Melanoma - PMC
[pmc.ncbi.nlm.nih.gov]

2. Blockade of A2b adenosine receptor reduces tumor growth and immune suppression
mediated by myeloid-derived suppressor cells in a mouse model of melanoma - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: PSB-1115 in
Melanoma Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679811#psb-1115-applications-in-melanoma-
research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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